2,4,5-Trimethyl-3-nitroaniline
Description
2,4,5-Trimethyl-3-nitroaniline is a nitro-substituted aromatic amine with three methyl groups and a nitro group positioned at the 3rd carbon of the benzene ring. The nitro group (-NO₂) is electron-withdrawing, while methyl (-CH₃) groups are electron-donating, creating unique electronic effects that influence reactivity and stability .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2g/mol |
IUPAC Name |
2,4,5-trimethyl-3-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-8(10)7(3)9(6(5)2)11(12)13/h4H,10H2,1-3H3 |
InChI Key |
JBAZTQHUQJNKTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-Nitroaniline (C₆H₆N₂O₂)
- 3-Methyl-4-nitroaniline (C₇H₈N₂O₂) Structure: Methyl at position 3 and nitro at position 3. Used in synthesizing intermediates like 4-iodo-2-methylaniline .
Methyl Group Variations
3,4,5-Trimethylaniline (C₉H₁₃N)
2,4,6-Trinitrotoluene (TNT; C₇H₅N₃O₆)
Halogenated and Fluorinated Analogs
3,4,5-Trichloroaniline (C₆H₄Cl₃N)
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline
Data Table: Structural and Molecular Comparisons
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